molecular formula C11H11ClIN3O B1435266 4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416714-29-8

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1435266
M. Wt: 363.58 g/mol
InChI Key: BQCDWAVDRDEBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a complex organic molecule. It contains a pyrazolo[4,3-c]pyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group and halogen atoms (chlorine and iodine) at the 3 and 4 positions respectively .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The tetrahydro-2H-pyran-2-yl group could potentially be introduced via a nucleophilic substitution reaction . The halogen atoms could be introduced via electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]pyridine ring system, which is a bicyclic structure containing two nitrogen atoms. The tetrahydro-2H-pyran-2-yl group is a six-membered ring containing an oxygen atom .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the halogen atoms makes it a potential candidate for further substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of the halogen atoms and the tetrahydro-2H-pyran-2-yl group would influence properties such as polarity, solubility, and stability .

Scientific Research Applications

  • Tetrahydropyran Synthesis

    • Field : Organic Chemistry
    • Application : Tetrahydropyran is a key component in many natural products and pharmaceuticals. The synthesis of tetrahydropyrans is an important process in organic chemistry .
    • Methods : Various methods have been developed for the synthesis of tetrahydropyrans, including the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate, and the use of lanthanide triflates as catalysts .
    • Results : These methods have been shown to be efficient and versatile, allowing for the synthesis of a wide range of tetrahydropyran derivatives .
  • 3-Iodo-1-Tetrahydropyran-2-yl-Pyrazole

    • Field : Organic Synthesis
    • Application : This compound is mainly used as an intermediate in organic synthesis and medicinal chemistry .
    • Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results : The outcomes obtained from the use of this compound in research are not specified in the source .
  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

    • Field : Organic Chemistry
    • Application : This compound has been used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .
    • Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results : The outcomes obtained from the use of this compound in research are not specified in the source .
  • 1-(四氢-2H-吡喃-4-基)乙酮

    • Field : Organic Synthesis
    • Application : This compound is mainly used as an intermediate in organic synthesis and medicinal chemistry. It can be used in the synthesis of cell biology test reagents .
    • Methods : In organic synthesis transformations, the ketone carbonyl in 1-(四氢-2H-吡喃-4-基)乙酮 can react with Wittig reagents to prepare various poly-substituted olefin compounds. In addition, the ketone carbonyl can also be reduced to a hydroxyl group by corresponding reductants .
    • Results : The outcomes obtained from the use of this compound in research are not specified in the source .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific conditions under which it’s handled. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended application. If it’s a pharmaceutical, future research could involve studying its pharmacokinetics, pharmacodynamics, and potential therapeutic effects .

properties

IUPAC Name

4-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3O/c12-10-9-7(4-5-14-10)16(15-11(9)13)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCDWAVDRDEBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=NC=C3)Cl)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.